

# Azido-PEG11-Azide molecular weight and spacer arm length

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## Compound of Interest

Compound Name: Azido-PEG11-Azide

Cat. No.: B1529111

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## An In-depth Technical Guide to Azido-PEG11-Azide

For researchers, chemists, and professionals in drug development, polyethylene glycol (PEG) linkers are indispensable tools for bioconjugation, drug delivery, and the development of complex therapeutic modalities. Among these, **Azido-PEG11-Azide** stands out as a versatile, homobifunctional crosslinker. This guide provides a comprehensive overview of its physicochemical properties, core applications, and generalized experimental protocols.

## Physicochemical Properties and Structural Data

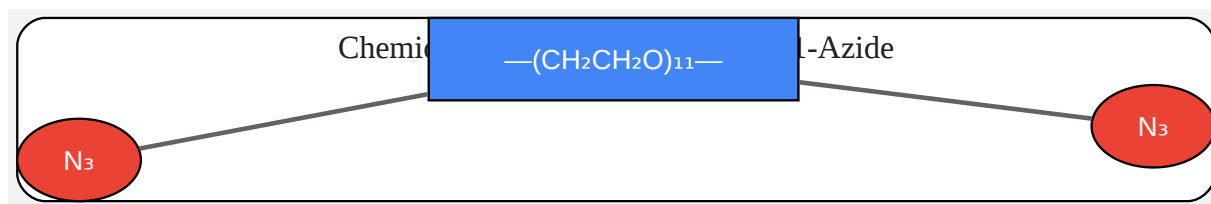
**Azido-PEG11-Azide** is a monodisperse PEG linker, meaning it has a precisely defined length and molecular weight, which is critical for reproducibility in research and GMP manufacturing. [1] It is characterized by two terminal azide ( $N_3$ ) groups, which are highly reactive in specific bioorthogonal reactions. The hydrophilic PEG spacer enhances the aqueous solubility of the molecules it crosslinks.[2][3]

The core quantitative data for **Azido-PEG11-Azide** is summarized in the table below.



Property	Value	Source(s)
Molecular Weight	596.68 g/mol	[4]
Molecular Formula	C <sub>24</sub> H <sub>48</sub> N <sub>6</sub> O <sub>11</sub>	[4]
CAS Number	1392284-57-9	
Purity	>95% - 98%	
Spacer Arm Length	~49.3 Å (Calculated)	

Note on Spacer Arm Length Calculation: The spacer arm length is estimated based on data for similar PEG linkers, where linkers with 2 and 24 PEG units have lengths of 17.6 Å and 95.2 Å, respectively. A linear extrapolation yields an approximate length of 49.3 Å for the 11-unit PEG chain.



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Figure 1: Simplified structure of **Azido-PEG11-Azide**.

## Core Applications & Methodologies

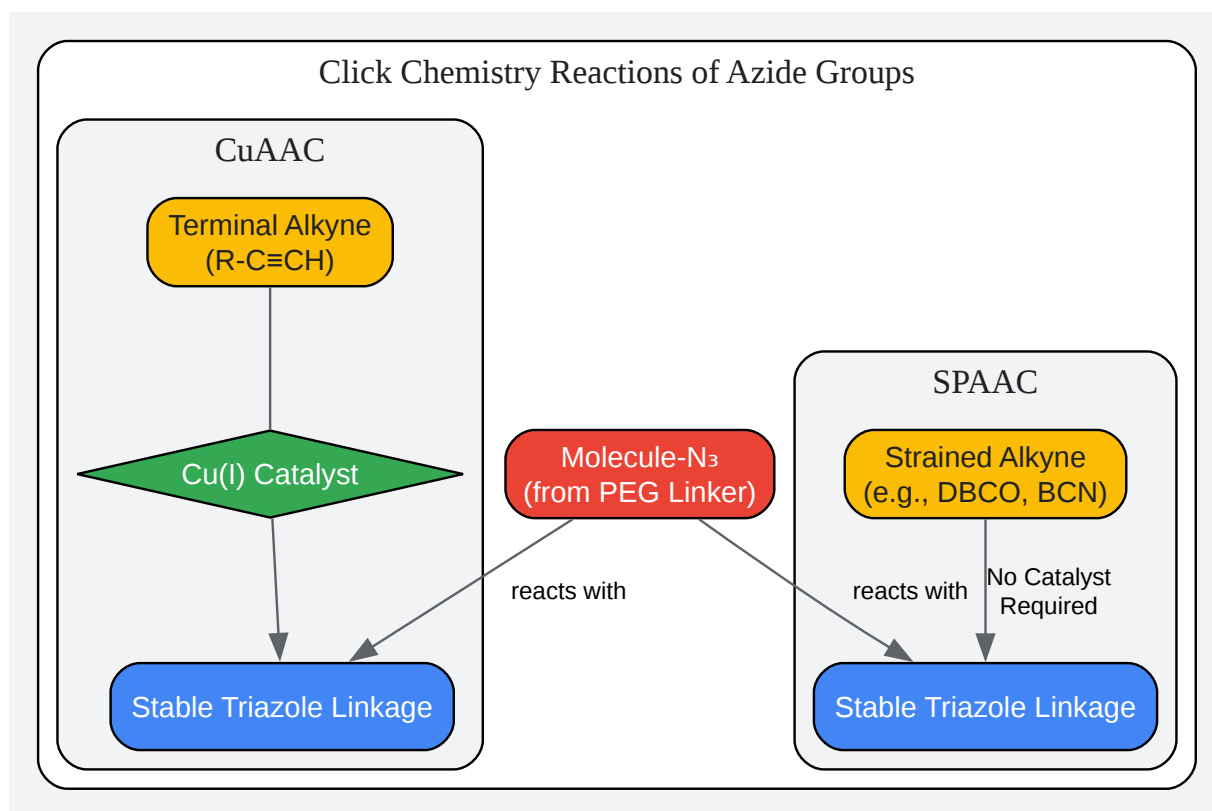
The dual azide functionality of **Azido-PEG11-Azide** makes it an ideal linker for applications requiring the conjugation of two molecular entities via "click chemistry." This bioorthogonal reaction is known for its high efficiency, specificity, and biocompatibility.

### 1. Click Chemistry Crosslinking

The terminal azide groups can react with molecules containing alkyne groups to form a stable triazole linkage. This reaction can be performed under two primary conditions:



- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly efficient reaction involves the use of a copper (I) catalyst to join a terminal alkyne with an azide.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** For applications where copper cytotoxicity is a concern (e.g., in living systems), the azide groups can react with strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), without the need for a catalyst.



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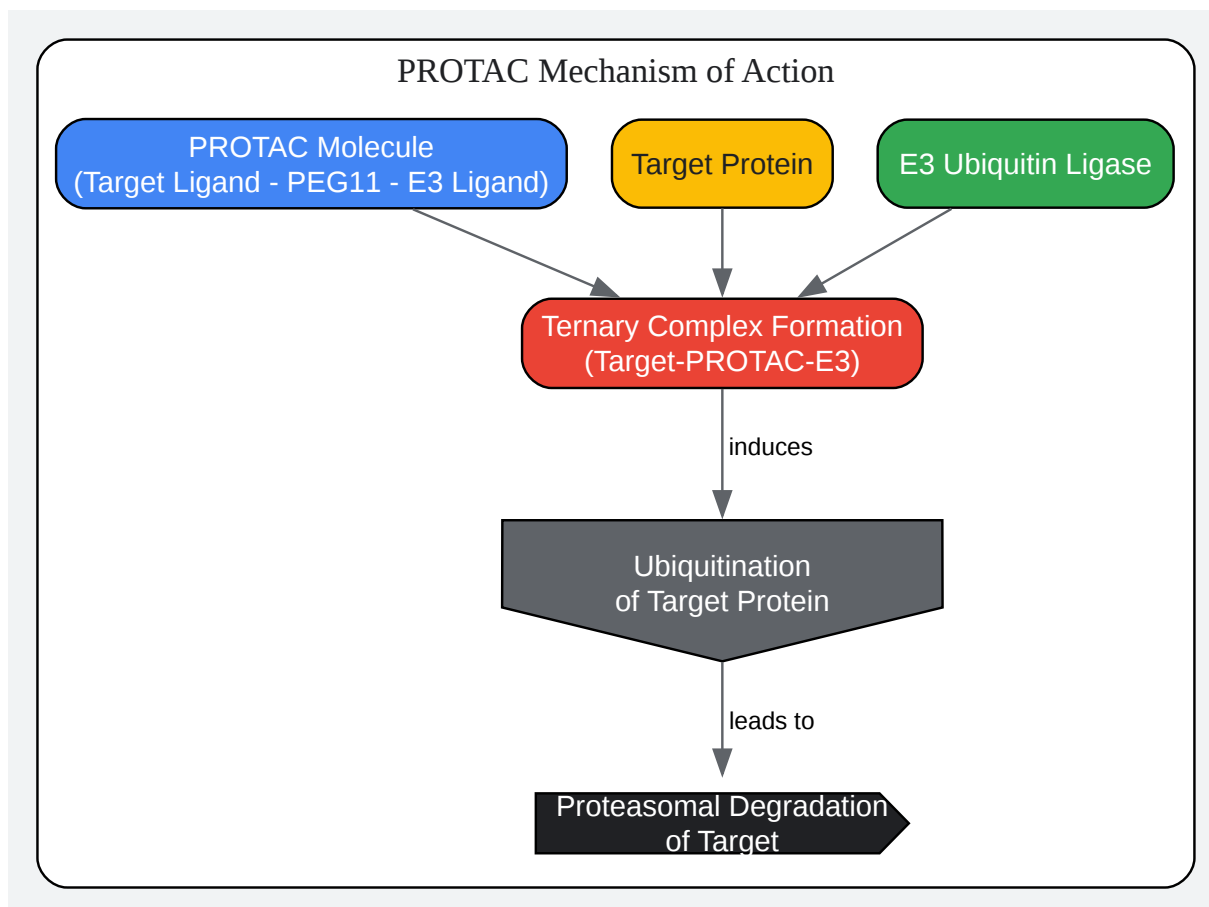
Figure 2: Reaction pathways for **Azido-PEG11-Azide**.

## 2. PROTAC Development

**Azido-PEG11-Azide** is widely used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that typically consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG11 spacer provides the necessary length and flexibility for the PROTAC to induce the formation of



a stable ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.



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Figure 3: Role of PEG linkers in the PROTAC mechanism.

## Experimental Protocols

The following provides a generalized workflow for a bioconjugation reaction using **Azido-PEG11-Azide** and an alkyne-functionalized protein via CuAAC.

Materials:

- **Azido-PEG11-Azide**
- Alkyne-functionalized protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)



- Anhydrous solvent (e.g., DMSO or DMF)
- Copper (II) Sulfate ( $\text{CuSO}_4$ ) solution
- Reducing agent solution (e.g., Sodium Ascorbate)
- Purification system (e.g., size-exclusion chromatography or dialysis)

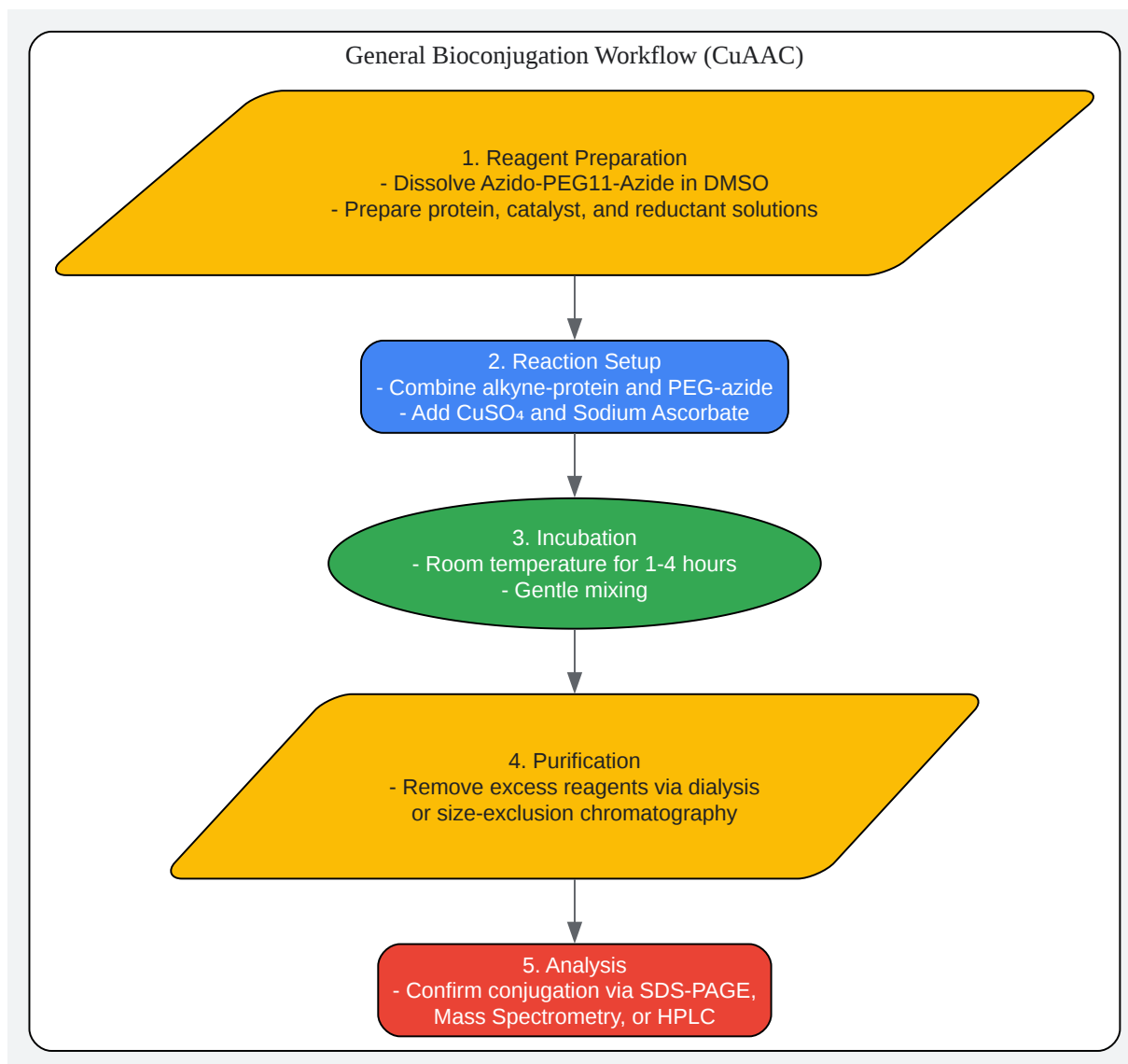
Protocol:

- Reagent Preparation:
  - Equilibrate the vial of **Azido-PEG11-Azide** to room temperature before opening.
  - Prepare a stock solution (e.g., 10 mM) of **Azido-PEG11-Azide** by dissolving it in anhydrous DMSO or DMF. This should be done immediately before use to minimize hydrolysis.
- Reaction Setup:
  - In a reaction vessel, add the alkyne-functionalized protein solution.
  - Add the desired molar excess of the **Azido-PEG11-Azide** stock solution to the protein solution. A 20 to 50-fold molar excess is a common starting point for optimization.
  - Add the Copper (II) Sulfate solution to a final concentration of ~1 mM.
  - Initiate the reaction by adding the reducing agent (e.g., Sodium Ascorbate) to a final concentration of ~5 mM. The ascorbate reduces  $\text{Cu(II)}$  to the active  $\text{Cu(I)}$  in situ.
- Incubation:
  - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the protein is unstable. Gentle mixing is recommended.
- Purification:



- Remove unreacted crosslinker and catalyst byproducts from the conjugated protein.
- For reaction volumes from 0.1 mL to 30 mL, dialysis cassettes are effective.
- Alternatively, size-exclusion chromatography (e.g., Zeba Spin Desalting Columns) can be used for rapid buffer exchange and purification.
- Analysis:
  - Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.





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*Figure 4: Experimental workflow for protein labeling.*



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